REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].Cl[Sn]Cl>CCO>[CH2:6]([O:5][P:4]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=1)(=[O:8])[O:3][CH2:1][CH3:2])[CH3:7]
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C1=CC(=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |